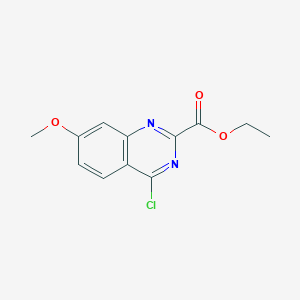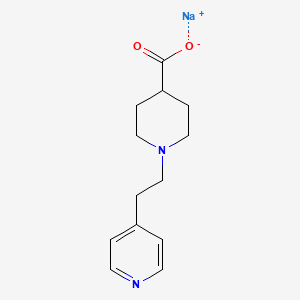
1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid
Übersicht
Beschreibung
2-Fluorophenylacetic acid is a chiral derivatizing agent used for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .
Synthesis Analysis
2-Fluorophenylacetic acid has been used in the synthesis of thiazolino[3,2-c]pyrimidin-5,7-diones and N-[2-(3,4-dichlorophenyl)-ethyl]-N′-[2-(2-fluorophenyl)-ethyl]-ethane-1,2-diamine . Another compound, 1-(2-fluorophenyl)pyrazoles, has been synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .Molecular Structure Analysis
The molecular structure of 2-Fluorophenylacetic acid is represented by the linear formula FC6H4CH2CO2H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluorophenylacetic acid include a molecular weight of 154.14 and a melting point of 60-62 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Thiophene Derivatives
Thiophene derivatives are significant in medicinal chemistry due to their wide range of biological effects. The compound can be utilized in the synthesis of thiophene derivatives through heterocyclization processes. These derivatives have been explored for their anticancer, anti-inflammatory, and antimicrobial properties, among others .
Development of Organic Semiconductors
Organic semiconductors are pivotal in the advancement of electronics. The structural framework of 1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid can be incorporated into molecules used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), enhancing their performance and efficiency .
Corrosion Inhibition
In industrial chemistry, thiophene-based molecules, which can be synthesized from the compound, serve as corrosion inhibitors. This application is crucial for protecting materials and infrastructure in harsh chemical environments .
Pharmacological Properties
Compounds with a thiophene ring system, which can be derived from 1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, exhibit a variety of pharmacological properties. They have been studied for their potential in treating conditions such as hypertension and atherosclerosis .
Anesthetic Applications
The compound’s derivatives have been used in the medical field as anesthetics. For example, articaine, which has a thiophene framework, is a known dental anesthetic in Europe, acting as a voltage-gated sodium channel blocker .
Antiviral Research
Indole derivatives, which can be synthesized from the compound, have shown promise in antiviral research. These derivatives have been tested against a range of RNA and DNA viruses, showcasing their potential as antiviral agents .
Analytical Characterizations
The compound has been used in the analytical characterization of research chemicals, such as fluorolintane and its isomers. This application is vital for understanding the chemical properties and potential uses of new synthetic molecules .
Material Science Applications
Thiophene-based molecules derived from the compound have applications in material science. They are used in the fabrication of advanced materials with specific properties required for high-tech applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-11(2)7-12(11,10(14)15)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISGDNPYRXZDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2F)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672383 | |
| Record name | 1-(2-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
CAS RN |
915923-90-9 | |
| Record name | 1-(2-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453418.png)
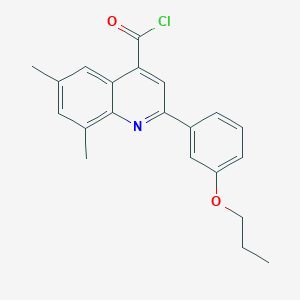
![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)



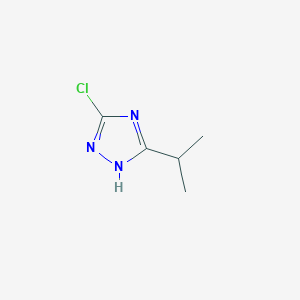
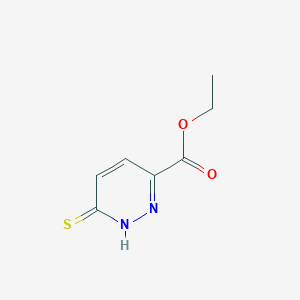
![[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1453433.png)


